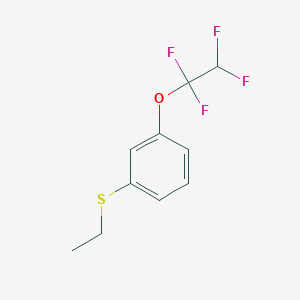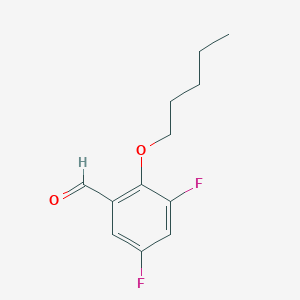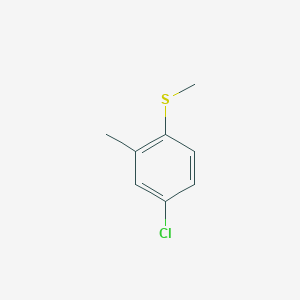
(4-Chloro-2-methylphenyl)(methyl)sulfane
Overview
Description
(4-Chloro-2-methylphenyl)(methyl)sulfane is a useful research compound. Its molecular formula is C8H9ClS and its molecular weight is 172.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-2-methylphenyl)(methyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-2-methylphenyl)(methyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Aryl (methylaminocarbonylaryl) sulfides, related to (4-Chloro-2-methylphenyl)(methyl)sulfane, are used in chemical studies involving hydrolysis and ionic dissociation. These sulfides show specific behaviors in different solvents and have applications in understanding molecular conformations and interactions (Nagy et al., 2001).
Thiophenyl-substituted benzidines, which can be synthesized from compounds like (4-Chloro-2-methylphenyl)(methyl)sulfane, are used to create transparent polyimides with high refractive indices and small birefringences. These materials have potential applications in optics and electronics (Tapaswi et al., 2015).
Dinucleating P2N2S ligands, which can be derived from related thioethers, are utilized in coordination chemistry, specifically for preparing cationic palladium complexes. These complexes have applications in catalysis and polymerization processes (Siedle et al., 2007).
Methyl(2-(phenylethynyl)phenyl)sulfanes, similar to (4-Chloro-2-methylphenyl)(methyl)sulfane, are used in photoredox-catalyzed cascade annulations, leading to the synthesis of benzothiophenes and benzoselenophenes. These compounds have potential applications in pharmaceutical and material sciences (Yan et al., 2018).
Schiff base compounds derived from related sulfanylphenyl compounds are studied for their fluorescent properties and have applications in fluorescence studies and potentially in imaging technologies (Kusmariya & Mishra, 2015).
Compounds structurally related to (4-Chloro-2-methylphenyl)(methyl)sulfane have shown potent and selective activities against Helicobacter pylori, indicating their potential use in the development of new antimicrobial agents (Carcanague et al., 2002).
properties
IUPAC Name |
4-chloro-2-methyl-1-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXWFQVXKVOQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methylphenyl)(methyl)sulfane | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(1,3-Dioxanyl)]-2-methyl-1-pentene](/img/structure/B7992385.png)



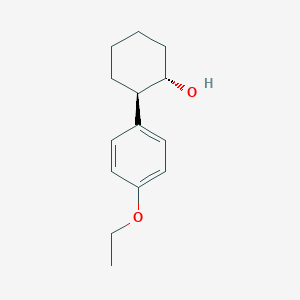
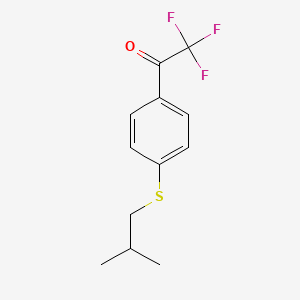
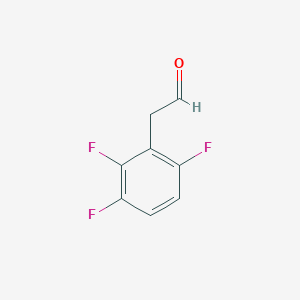

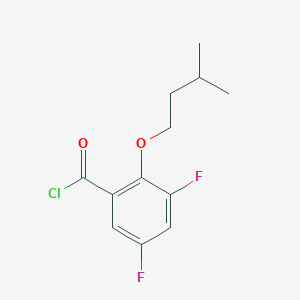
![3-[3-(Methylthio)phenyl]-3-pentanol](/img/structure/B7992448.png)
